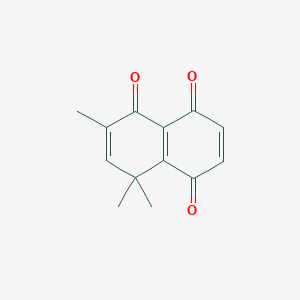
Methyl phenyl hexadecylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl phenyl hexadecylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methyl, phenyl, and hexadecyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl phenyl hexadecylphosphonate can be synthesized through several methods. One common approach involves the reaction of hexadecyl alcohol with phenylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired phosphonate ester.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl phenyl hexadecylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under mild conditions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Substitution: Formation of various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Methyl phenyl hexadecylphosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and in drug design.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of methyl phenyl hexadecylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Phenylphosphonic acid: Similar structure but lacks the hexadecyl group.
Hexadecylphosphonic acid: Similar structure but lacks the phenyl group.
Methylphosphonic acid: Similar structure but lacks both phenyl and hexadecyl groups.
Uniqueness: Methyl phenyl hexadecylphosphonate is unique due to the combination of its methyl, phenyl, and hexadecyl groups, which confer distinct chemical properties and potential applications. The presence of the long hexadecyl chain enhances its hydrophobicity, making it suitable for applications in non-polar environments.
Eigenschaften
CAS-Nummer |
113705-28-5 |
|---|---|
Molekularformel |
C23H41O3P |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
[hexadecyl(methoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C23H41O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(24,25-2)26-23-20-17-16-18-21-23/h16-18,20-21H,3-15,19,22H2,1-2H3 |
InChI-Schlüssel |
KGTWLQDSXWTXGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCP(=O)(OC)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


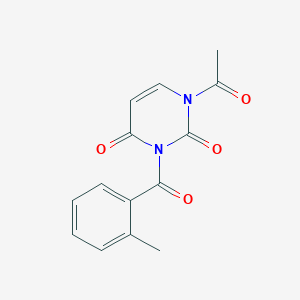

![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)

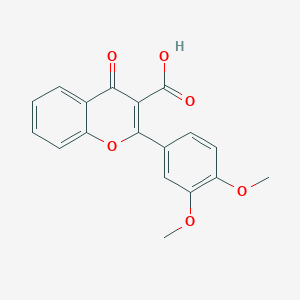
![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
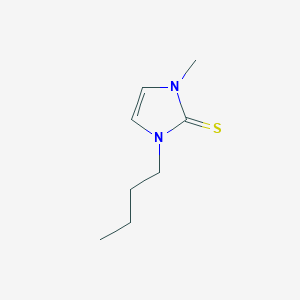
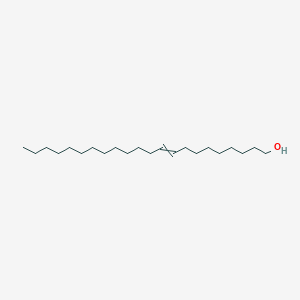
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)
![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)
![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)
